2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid
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Overview
Description
2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7ClN2O2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of amino, chloro, and carboxylic acid functional groups makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid typically involves multi-step processes. One common method starts with the chlorination of 2-amino-4-methylpyridine, followed by carboxylation. The reaction conditions often require the use of chlorinating agents like phosphorus oxychloride (POCl3) and carboxylating agents such as carbon dioxide (CO2) under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous solvents.
Substitution: Amines, thiols, in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include amine derivatives.
- Substitution products include various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-4-methylpyridine
- 2-Chloro-4-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: Compared to its analogs, 2-Amino-6-chloro-4-methylpyridine-3-carboxylic acid is unique due to the presence of both chloro and carboxylic acid groups. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications. The chloro group increases its electrophilicity, making it more reactive in substitution reactions, while the carboxylic acid group provides additional sites for derivatization .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-amino-6-chloro-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
YHZROHVROTWUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)N)Cl |
Origin of Product |
United States |
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